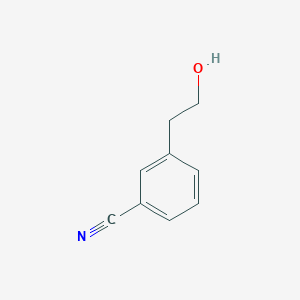

3-(2-Hydroxyethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-7-9-3-1-2-8(6-9)4-5-11/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFBOAJVHGKEAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565555 | |

| Record name | 3-(2-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193290-27-6 | |

| Record name | 3-(2-Hydroxyethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(2-Hydroxyethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-(2-Hydroxyethyl)benzonitrile, a significant intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in drug discovery and materials science.

Core Physical Properties

This compound (CAS No. 193290-27-6) is a clear liquid at room temperature.[1] Its molecular structure, featuring both a nitrile and a hydroxyl functional group, imparts a unique combination of polarity and reactivity, making it a versatile building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.177 g/mol | [1] |

| Appearance | Clear Liquid | [1] |

| Purity | 97% | [1] |

| CAS Number | 193290-27-6 | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, this section outlines the standard methodologies used to determine the key physical properties of liquid organic compounds. These protocols provide a framework for researchers to ascertain these values in a laboratory setting.

Boiling Point Determination

The boiling point of a liquid is a critical physical constant for its identification and characterization. A common and effective method for its determination is the micro boiling point method using a Thiele tube or a similar heating apparatus.

Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination.

Density Measurement

The density of a liquid is its mass per unit volume and is another important characteristic property. It can be accurately determined using a pycnometer or a density bottle.

Experimental Workflow for Density Measurement

Caption: Workflow for Density Measurement.

Solubility Assessment

Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A qualitative assessment can be performed by observing the dissolution of the solute in a given solvent. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be employed after reaching saturation.

Logical Relationship for Solubility Assessment

Caption: Factors Influencing Solubility.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of chemical compounds. While specific, verified spectra for this compound are not widely published, this section outlines the expected features based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethyl chain, and the hydroxyl proton. The aromatic protons will likely appear as a complex multiplet in the range of 7.2-7.8 ppm. The methylene protons adjacent to the aromatic ring and the hydroxyl group will appear as triplets, with their chemical shifts influenced by the neighboring functional groups. The hydroxyl proton signal will be a broad singlet, and its position will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the nitrile carbon, and the two aliphatic carbons of the ethyl chain. The nitrile carbon is expected to have a chemical shift in the range of 115-125 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to its functional groups:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

A sharp C≡N stretching band around 2220-2240 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general precautions for handling aromatic nitriles and alcohols should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. For detailed safety information, it is recommended to consult the SDS provided by the supplier.

Disclaimer: The information provided in this technical guide is for informational purposes only and is intended for use by qualified professionals. It is based on a review of available literature and chemical supplier data. The absence of specific experimental data highlights a gap in the current scientific literature. Researchers are encouraged to determine these properties experimentally for their specific applications.

References

An In-depth Technical Guide to 3-(2-Hydroxyethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and known properties of 3-(2-Hydroxyethyl)benzonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Formula

This compound is an aromatic organic compound featuring a nitrile group (-C≡N) and a hydroxyethyl group (-CH₂CH₂OH) attached to a benzene ring at the meta position.

Molecular Formula: C₉H₉NO[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 193290-27-6 | [1][2] |

| Molecular Weight | 147.17 g/mol | [1][2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Physical Form | Clear Liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Isomeric SMILES | C1=CC(=CC(=C1)C#N)CCO | [2] |

| InChI Key | SDFBOAJVHGKEAO-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A key reaction involving this compound is its use as a precursor in the synthesis of 3-(2-Oxoethyl)benzonitrile. This transformation involves the selective oxidation of the primary alcohol on the ethyl side chain to the corresponding aldehyde.[3]

Logical Workflow for the Oxidation of this compound:

Caption: Proposed workflow for the synthesis of 3-(2-Oxoethyl)benzonitrile.

Note: The specific conditions, such as the choice of oxidizing agent, solvent, temperature, and reaction time, would need to be optimized for this particular substrate.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not widely published. However, data for the parent compound, benzonitrile, and its isomers can provide an indication of the expected spectral features.

Table 2: Expected Spectroscopic Features for this compound (based on related compounds)

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.4-7.7 ppm), -CH₂- protons adjacent to the aromatic ring (triplet, ~2.9 ppm), -CH₂- protons adjacent to the hydroxyl group (triplet, ~3.9 ppm), -OH proton (singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (~110-140 ppm), nitrile carbon (~118 ppm), -CH₂- carbons (~39 and ~62 ppm). |

| IR Spectroscopy | C≡N stretch (~2230 cm⁻¹), O-H stretch (broad, ~3300-3400 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2960 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 147. |

Biological Activity and Signaling Pathways

There is limited publicly available information regarding the specific biological activity or effects on signaling pathways of this compound. However, the broader class of substituted benzonitriles has been investigated for various biological activities. For instance, some substituted benzonitriles have been evaluated for their anti-inflammatory properties.[4] Additionally, certain benzonitrile-containing compounds have been explored as PET radiotracers for imaging metabotropic glutamate receptor subtype 5 (mGluR5), indicating a potential interaction with the central nervous system.[5]

Given the lack of specific data for this compound, any discussion of its role in signaling pathways would be speculative. Further research is required to elucidate its biological effects and mechanisms of action.

Logical Relationship for Investigating Potential Biological Activity:

Caption: A logical workflow for the biological evaluation of this compound.

Safety Information

The hazard statement codes for this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statement codes include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2] As with all chemicals, it should be handled in a well-ventilated area with appropriate personal protective equipment.

Conclusion

This compound is a valuable chemical intermediate with potential applications in organic synthesis. While its fundamental physicochemical properties are known, there is a notable lack of detailed, publicly available information regarding its synthesis, comprehensive spectroscopic characterization, and biological activity. The information provided in this guide is based on available data and established chemical principles. Further research is warranted to fully explore the potential of this compound in drug development and other scientific disciplines.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. cenmed.com [cenmed.com]

- 3. 3-(2-Oxoethyl)benzonitrile|CAS 109346-98-7 [benchchem.com]

- 4. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(2-Hydroxyethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(2-Hydroxyethyl)benzonitrile, a molecule of interest in various chemical and pharmaceutical research domains. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols, to facilitate its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound possesses a molecular formula of C₉H₉NO and a molecular weight of approximately 147.17 g/mol .[1][2] The structure features a benzonitrile moiety substituted at the meta position with a 2-hydroxyethyl group. This combination of a nitrile and a primary alcohol functional group on an aromatic ring gives the molecule its characteristic chemical properties and spectroscopic features. At room temperature, it exists as a clear liquid.[1]

Spectroscopic Data

The following sections detail the NMR, IR, and MS spectroscopic data for this compound. The quantitative data is summarized in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the protons of the hydroxyethyl side chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.40 - 7.60 | Multiplet | - |

| Methylene (-CH₂-Ar) | 2.91 | Triplet | 6.5 |

| Methylene (-CH₂-OH) | 3.92 | Triplet | 6.5 |

| Hydroxyl (-OH) | ~1.7 (variable) | Singlet (broad) | - |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Nitrile (-CN) | 118.9 |

| Quaternary Aromatic (C-CN) | 112.5 |

| Quaternary Aromatic (C-CH₂) | 142.0 |

| Aromatic CH | 129.5, 130.8, 131.5, 132.9 |

| Methylene (-CH₂-Ar) | 38.5 |

| Methylene (-CH₂-OH) | 62.8 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3350 (broad) | O-H stretch | Alcohol |

| ~3050 | C-H stretch (aromatic) | Aromatic Ring |

| ~2940, ~2880 | C-H stretch (aliphatic) | Methylene Groups |

| ~2230 | C≡N stretch | Nitrile |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Proposed Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 116 | [M - CH₂OH]⁺ |

| 103 | [M - C₂H₄O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Number of scans: 1024 or more.

-

Relaxation delay: 2-5 seconds.

-

Data Processing: The raw Free Induction Decay (FID) data is processed using appropriate software involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum of the clean KBr/NaCl plates is recorded prior to the sample measurement.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionize the sample using Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Detection: An electron multiplier detector.

-

The mass spectrum is recorded, displaying the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

A Technical Guide to 3-(2-Hydroxyethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(2-Hydroxyethyl)benzonitrile, a versatile chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis protocols, and its potential applications in research and pharmaceutical development, with a focus on its role as a synthetic building block.

Chemical Identity and Properties

This compound is an aromatic compound featuring both a nitrile and a primary alcohol functional group. This bifunctional nature makes it a valuable precursor in the synthesis of more complex molecules.

CAS Number : 193290-27-6[1][2][3]

Synonyms :

-

Benzonitrile, 3-(2-hydroxyethyl)-

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | [1][3] |

| Molecular Weight | 147.18 g/mol | [3] |

| Appearance | Clear Liquid | [1] |

| Purity | Typically ≥95-97% | [1][3] |

| InChI Key | SDFBOAJVHGKEAO-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity

This compound serves as a readily available starting material for various chemical transformations.[4] A primary application is its selective oxidation to produce 3-(2-Oxoethyl)benzonitrile, a key intermediate for constructing complex molecular frameworks.[4]

Caption: Synthetic pathway from this compound.

Experimental Protocol: Selective Oxidation to 3-(2-Oxoethyl)benzonitrile

This protocol describes a general procedure for the selective oxidation of the primary alcohol in this compound to an aldehyde. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.[4] Pyridinium chlorochromate (PCC) is a common reagent for this transformation.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Methodology:

-

Setup: A dry round-bottom flask is charged with a magnetic stir bar, PCC (1.5 equivalents), and anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: A solution of this compound (1.0 equivalent) in anhydrous DCM is added dropwise to the stirring suspension of PCC at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts.

-

Purification: The filtrate is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Analysis: The resulting crude product, 3-(2-Oxoethyl)benzonitrile, can be further purified by column chromatography on silica gel. The final product's identity and purity should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for the oxidation of this compound.

Applications in Research and Drug Development

The nitrile group is a well-established pharmacophore found in over 30 approved pharmaceutical agents, valued for its metabolic stability and ability to engage in key binding interactions.[5] While direct biological activity for this compound is not widely reported, its structural motifs are relevant in medicinal chemistry.

Role as a Chemical Intermediate: The primary value of this compound lies in its utility as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.[4] Benzonitrile derivatives are precursors to a wide range of pharmaceuticals, including enzyme inhibitors and receptor antagonists.[5] For example, the isomer 4-(2-Hydroxyethyl)benzonitrile has been studied for its selective inhibition of the cytochrome P450 enzyme CYP1A2, highlighting the potential for this class of compounds to interact with biological targets.[6]

Potential Areas of Investigation: Given the known activities of related benzonitriles, this compound could serve as a starting point for developing novel inhibitors for various enzyme classes, such as kinases or proteases, where the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[7]

Caption: Role as a precursor in a drug discovery workflow.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. cenmed.com [cenmed.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. 3-(2-Oxoethyl)benzonitrile|CAS 109346-98-7 [benchchem.com]

- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 4-(2-Hydroxyethyl)benzonitrile | 69395-13-7 [smolecule.com]

- 7. 3-(2-Aminoethyl)benzonitrile | 219919-49-0 | Benchchem [benchchem.com]

The Benzonitrile Core: A Technical Guide to its Discovery, History, and Derivatives in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, synthesis, and diverse biological applications of benzonitrile and its derivatives. From its initial synthesis in the 19th century to its current prominence as a privileged scaffold in medicinal chemistry, the benzonitrile moiety has been integral to the development of a wide array of therapeutic agents. This document provides a comprehensive overview of key synthetic methodologies, quantitative biological data, detailed experimental protocols, and the signaling pathways influenced by this versatile chemical entity.

Discovery and Historical Perspective

The journey of benzonitrile began in 1844 when German chemist Hermann Fehling first synthesized it through the thermal dehydration of ammonium benzoate.[1][2] Fehling astutely deduced its structure by drawing an analogy to the known reaction of ammonium formate yielding formonitrile (hydrogen cyanide) and in doing so, coined the term "nitrile," which has since defined this entire class of organic compounds.[1][3] For many years, benzonitrile and its derivatives were primarily relegated to roles as solvents and chemical intermediates.[4] However, the latter half of the 20th century marked a significant turning point, as the unique electronic properties and metabolic stability of the benzonitrile group captured the attention of medicinal chemists, leading to its incorporation into a multitude of clinically significant drugs.

Key Synthetic Methodologies

The synthesis of benzonitrile derivatives can be achieved through several classic and modern organic reactions. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Sandmeyer Reaction

Discovered by Traugott Sandmeyer in 1884, this reaction is a cornerstone for the synthesis of aryl nitriles from aryl diazonium salts.[5][6] The process involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt.[7][8]

Experimental Protocol: Synthesis of Benzonitrile via Sandmeyer Reaction

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve the starting aniline (e.g., aniline) in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while vigorously stirring and maintaining the temperature between 0 and 5 °C.

-

Continue stirring for an additional 30 minutes to ensure the complete formation of the benzenediazonium chloride salt.[7]

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of potassium cyanide.

-

Slowly add the cold diazonium salt solution to the cyanide solution with stirring.

-

A reaction ensues, often with the evolution of nitrogen gas. The mixture is then typically heated to ensure the completion of the reaction.

-

The benzonitrile product is then isolated by steam distillation or solvent extraction, followed by purification via distillation.

-

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides a direct method for the cyanation of aryl halides using copper(I) cyanide, typically in a high-boiling polar solvent like DMF or pyridine.[9][10]

Experimental Protocol: Cyanation of Bromobenzene via Rosenmund-von Braun Reaction

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aryl halide (e.g., bromobenzene) and a molar excess of copper(I) cyanide.

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (typically 150-200 °C) and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

After cooling, the reaction mixture is typically poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

The product benzonitrile is then extracted with an organic solvent, and the organic layer is washed, dried, and purified by distillation.

Industrial Production: Ammoxidation of Toluene

On an industrial scale, the most common method for producing benzonitrile is the vapor-phase ammoxidation of toluene.[2][11] This process involves the reaction of toluene with ammonia and oxygen at high temperatures over a metal oxide catalyst.[12][13]

Process Outline: Ammoxidation of Toluene

-

Reactants: Toluene, ammonia, and air (as the oxygen source).

-

Catalyst: Typically a mixed metal oxide catalyst, often containing vanadium and molybdenum oxides on a support like alumina.[11][13]

-

Reaction Conditions: The gaseous reactants are passed through a fluidized bed or fixed-bed reactor at temperatures ranging from 400 to 450 °C.[2][12]

-

Process Flow:

-

Toluene and ammonia are vaporized and mixed with preheated air.

-

The gaseous mixture is fed into the reactor containing the catalyst.

-

The ammoxidation reaction occurs, producing benzonitrile and water.

-

The product stream is cooled and condensed.

-

The benzonitrile is separated from the aqueous layer and unreacted starting materials.

-

The crude benzonitrile is then purified by distillation to achieve high purity (e.g., >99.5%).[14]

-

Benzonitrile Derivatives in Drug Development

The benzonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

Anticancer Activity

Benzonitrile-containing compounds have emerged as potent anticancer agents, targeting various mechanisms of cancer cell proliferation and survival.

Letrozole: A Case Study

Letrozole is a non-steroidal aromatase inhibitor widely used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. The discovery of letrozole was a result of a targeted drug design approach to create a highly potent and selective aromatase inhibitor.

-

Mechanism of Action: Letrozole competitively inhibits the aromatase enzyme (cytochrome P450 19A1) by binding to the heme group of its cytochrome P450 subunit. This blockage prevents the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), thereby depriving hormone-dependent breast cancer cells of the estrogen they need to grow and proliferate.

Caption: Inhibition of PD-1/PD-L1 interaction.

Calcium Channel Blockade

Verapamil: A Phenylalkylamine Derivative

Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias. Its structure features a benzonitrile moiety, which is crucial for its activity.

-

Synthesis of Verapamil: The synthesis of verapamil often starts from a substituted benzonitrile precursor, such as 2-(3,4-dimethoxyphenyl)acetonitrile. This precursor undergoes a series of alkylation reactions to build the final molecule. A common synthetic route involves the condensation of 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile with N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine in the presence of a strong base like sodium amide. [4][15][16] Experimental Workflow: Synthesis of Verapamil

Caption: Synthetic workflow for Verapamil.

Other Biological Activities

Benzonitrile derivatives have also shown promise as:

-

Antimicrobial agents: Certain derivatives exhibit activity against a range of bacteria and fungi.

-

Antiviral agents: Some have been investigated for their potential to inhibit viral replication.

-

Enzyme inhibitors: Besides aromatase, other enzymes are also targeted by benzonitrile-containing molecules.

Quantitative Data on Biological Activities

The following tables summarize the biological activities of selected benzonitrile derivatives.

Table 1: Anticancer Activity of Benzonitrile Derivatives

| Compound Class | Example Compound | Cancer Cell Line | IC₅₀ |

| 2-Phenylacrylonitriles | Compound 1g2a | HCT116 (Colon) | 5.9 nM |

| BEL-7402 (Liver) | 7.8 nM | ||

| Benzotriazole-acrylonitriles | Compound 5 | HeLa (Cervical) | Sub-micromolar |

| Compound 2.1 | VX2 (Carcinoma) | 3.80 ± 0.75 µM | |

| Compound 2.2 | MGC (Stomach) | 3.72 ± 0.11 µM | |

| Compound 2.5 | A549 (Lung) | 5.47 ± 1.11 µM | |

| Biphenyl-1,2,3-triazol-benzonitriles | Compound 7 | PD-1/PD-L1 Binding | 8.52 µM |

Table 2: Antimicrobial Activity of Benzonitrile Derivatives

| Compound Class | Example Compound | Microorganism | MIC (µg/mL) |

| Benzo and Naphthonitriles | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 |

| Gram-positive bacteria | Significant activity | ||

| Gram-negative bacteria | Significant activity |

Other Notable Reactions and Derivatives

The versatility of the benzonitrile core extends to its use in the synthesis of other important chemical entities.

Benzoguanamine Synthesis

Benzoguanamine, a key component in the production of thermosetting resins, is synthesized from benzonitrile and dicyandiamide. [17][18] Experimental Protocol: Synthesis of Benzoguanamine

-

In a flask equipped with a mechanical stirrer and reflux condenser, dissolve potassium hydroxide in methyl Cellosolve.

-

Add dicyandiamide and benzonitrile to the solution.

-

Heat the mixture with stirring. An exothermic reaction will commence around 90-110 °C, leading to the precipitation of the product.

-

After the exothermic reaction subsides, reflux the mixture for several hours to ensure complete reaction.

-

Cool the mixture and filter the solid product.

-

Wash the product with hot water to remove unreacted starting materials and byproducts.

-

Dry the purified benzoguanamine. [17] Reaction Scheme: Synthesis of Benzoguanamine

Caption: Synthesis of Benzoguanamine.

Gattermann and Hoesch Reactions

The nitrile group of benzonitrile derivatives can participate in electrophilic aromatic substitution reactions to form aldehydes (Gattermann reaction) and ketones (Hoesch reaction), respectively. [3][19][20]These reactions are valuable tools for the synthesis of various aromatic carbonyl compounds.

Conclusion

From its humble beginnings in Fehling's laboratory, the benzonitrile scaffold has evolved into a cornerstone of modern medicinal chemistry. Its synthetic accessibility and favorable physicochemical properties have enabled the development of a diverse range of biologically active molecules. The continued exploration of novel benzonitrile derivatives and their interactions with biological targets promises to yield new therapeutic agents for a multitude of diseases. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing a foundation for further innovation in the discovery and development of benzonitrile-based drugs.

References

- 1. organicreactions.org [organicreactions.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 4. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 5. m.youtube.com [m.youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. In order to prepare benzonitrile from \mathrm { C } _ { 6 } \mathrm { H }.. [askfilo.com]

- 9. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]

- 12. CN101037398A - Production method of benzonitrile - Google Patents [patents.google.com]

- 13. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]

- 14. CN1876638A - Process for preparing benzoguanamine - Google Patents [patents.google.com]

- 15. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 16. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. How is Benzoguanamine synthesized? - Blog - KEYINGCHEM [keyingchemical.com]

- 19. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 20. Houben-Hoesch Synthesis | Thermo Fisher Scientific - US [thermofisher.com]

The Benzonitrile Core: A Technical Guide to Substituent Effects on Reactivity for Drug Development Professionals

Abstract

The benzonitrile scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and synthetic versatility.[1] This technical guide provides an in-depth analysis of the reactivity of the benzonitrile core, with a particular focus on how aromatic substituents modulate its chemical behavior. Understanding these substituent effects is paramount for researchers, scientists, and drug development professionals in the rational design of novel therapeutics. This document summarizes quantitative data on reaction kinetics, details experimental protocols for key transformations, and visualizes relevant biological pathways, offering a comprehensive resource for the targeted synthesis and application of benzonitrile derivatives.

Introduction: The Privileged Benzonitrile Scaffold

Benzonitrile derivatives are a class of organic compounds featuring a cyano (-C≡N) group attached to a benzene ring. This structural motif is prevalent in a wide array of pharmaceuticals and functional materials due to the nitrile group's ability to act as a versatile synthetic handle and a bioisostere for other functional groups.[2] The reactivity of both the nitrile functionality and the aromatic ring can be finely tuned by the introduction of substituents, which alter the electron density distribution within the molecule through a combination of inductive and resonance effects.[1] This guide will explore the impact of these electronic effects on the primary reactions of the benzonitrile core.

Electronic Influence of Substituents on the Benzonitrile Core

The reactivity of a substituted benzonitrile is fundamentally governed by the nature of the substituent on the aromatic ring. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (EDGs): These groups increase the electron density of the aromatic ring through the donation of electrons, either by induction (e.g., alkyl groups) or resonance (e.g., -OH, -OR, -NH2). This increased electron density generally activates the ring towards electrophilic attack and deactivates it towards nucleophilic attack.

-

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring by withdrawing electrons, either inductively (e.g., halogens) or through resonance (e.g., -NO2, -CN, -C=O). This decreased electron density deactivates the ring towards electrophilic attack and activates it for nucleophilic attack.[3]

The position of the substituent (ortho, meta, or para) relative to the nitrile group also plays a critical role in determining the regioselectivity of reactions.

Key Reactions of the Benzonitrile Core

The reactivity of the benzonitrile core can be categorized into three main areas: reactions of the nitrile group, electrophilic aromatic substitution on the benzene ring, and nucleophilic aromatic substitution on the benzene ring.

Reactions of the Nitrile Group

The nitrile group itself is a site of significant reactivity, capable of undergoing hydrolysis and reduction.

The conversion of a nitrile to a carboxylic acid via hydrolysis is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the aromatic substituents. Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions, thus accelerating the hydrolysis rate.[1] Conversely, electron-donating groups retard this reaction.

Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles [1]

| Substituent (Para-position) | Relative Rate of Hydrolysis (k/kH) |

| -NO2 | 5.8 |

| -CN | 4.2 |

| -Br | 2.1 |

| -H | 1.0 |

| -CH3 | 0.6 |

| -OCH3 | 0.3 |

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. The efficiency of this transformation is influenced by the choice of reducing agent and the substitution pattern on the benzonitrile. Electron-donating groups on the aromatic ring generally lead to higher yields of the corresponding primary amine during catalytic hydrogenation.[1]

Table 2: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles [1]

| Substituent (Para-position) | Yield of Primary Amine (%) |

| -OCH3 | 95 |

| -CH3 | 92 |

| -H | 88 |

| -Cl | 85 |

| -CF3 | 78 |

Electrophilic Aromatic Substitution (EAS)

The nitrile group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. The strong electron-withdrawing nature of the cyano group deactivates the entire ring towards attack by electrophiles. The deactivation is most pronounced at the ortho and para positions due to resonance effects, leading to preferential substitution at the meta position.[3]

Nucleophilic Aromatic Substitution (SNAc)

In contrast to EAS, the nitrile group, being electron-withdrawing, activates the benzonitrile ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a good leaving group (e.g., a halogen).[1] The presence of additional strong electron-withdrawing groups, such as a nitro group, further enhances this reactivity.[4] The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4]

Quantitative Analysis of Substituent Effects: The Hammett Equation

The Hammett equation is a powerful tool for quantifying the electronic effects of meta- and para-substituents on the reactivity of benzene derivatives.[5] It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) of a substituted derivative to that of the unsubstituted compound (k₀ or K₀) through the substituent constant (σ) and the reaction constant (ρ):

log(k/k₀) = ρσ

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies acceleration by electron-donating groups.[5]

Table 3: Hammett Substituent Constants (σ) for Common Substituents

| Substituent | σ_meta | σ_para |

| -NH2 | -0.16 | -0.66 |

| -OH | 0.12 | -0.37 |

| -OCH3 | 0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -F | 0.34 | 0.06 |

| -Cl | 0.37 | 0.23 |

| -Br | 0.39 | 0.23 |

| -I | 0.35 | 0.18 |

| -CF3 | 0.43 | 0.54 |

| -CN | 0.56 | 0.66 |

| -NO2 | 0.71 | 0.78 |

| -COCH3 | 0.38 | 0.50 |

| -COOH | 0.37 | 0.45 |

Experimental Protocols

This section provides detailed methodologies for key reactions involving the benzonitrile core.

Protocol for Acid-Catalyzed Hydrolysis of a Substituted Benzonitrile

Objective: To hydrolyze a substituted benzonitrile to the corresponding benzoic acid.

Materials:

-

Substituted benzonitrile (e.g., 4-chlorobenzonitrile)

-

Concentrated sulfuric acid

-

Water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Beaker

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the substituted benzonitrile (1.0 eq) in a round-bottom flask.

-

Carefully add a mixture of concentrated sulfuric acid and water (e.g., 50% v/v).

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the flask in an ice bath.

-

Slowly pour the reaction mixture into a beaker containing crushed ice.

-

The solid product (the corresponding benzoic acid) will precipitate.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water.

-

Dry the product to obtain the purified benzoic acid.

Protocol for Catalytic Hydrogenation (Reduction) of a Substituted Benzonitrile

Objective: To reduce a substituted benzonitrile to the corresponding benzylamine.

Materials:

-

Substituted benzonitrile (e.g., 4-methoxybenzonitrile)

-

Palladium on carbon (Pd/C, 10 mol%)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Reaction flask

-

Magnetic stirrer

Procedure:

-

Dissolve the substituted benzonitrile (1.0 eq) in ethanol in a reaction flask.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the flask and purge with hydrogen gas.

-

Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude benzylamine.

-

Purify the product by column chromatography or distillation if necessary.

Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Substituted Benzonitrile

Objective: To perform a nucleophilic aromatic substitution on an activated benzonitrile derivative.

Materials:

-

Activated benzonitrile (e.g., 4-fluoro-3-nitrobenzonitrile)

-

Nucleophile (e.g., morpholine)

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Reaction vial

-

Stir plate and stir bar

Procedure:

-

To a reaction vial, add the activated benzonitrile (1.0 eq), the nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

-

Add DMSO as the solvent.

-

Seal the vial and stir the reaction mixture at an elevated temperature (e.g., 80-120 °C).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol for Electrophilic Aromatic Substitution (Nitration) of Benzonitrile

Objective: To nitrate benzonitrile at the meta position.

Materials:

-

Benzonitrile

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add benzonitrile to the cold sulfuric acid with stirring.

-

In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Cool the nitrating mixture in an ice bath.

-

Slowly add the cold nitrating mixture dropwise to the benzonitrile solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid product (m-nitrobenzonitrile) will precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the product from a suitable solvent (e.g., ethanol) for purification.

Applications in Drug Development: Targeting Signaling Pathways

The tunable reactivity and structural features of the benzonitrile core make it a valuable scaffold in the design of inhibitors for various biological targets, particularly in the context of signal transduction pathways implicated in diseases like cancer and inflammation.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and cell growth.[] Aberrant JAK-STAT signaling is associated with various cancers and autoimmune diseases. Several benzonitrile-containing molecules have been developed as potent JAK inhibitors, blocking the phosphorylation of STAT proteins and subsequent downstream signaling.[7]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[8] Dysregulation of the MAPK pathway is a common feature of many cancers. Benzonitrile-based compounds have been investigated as inhibitors of various kinases within this pathway, such as MEK and ERK, thereby disrupting the downstream signaling events that promote cancer cell growth.

Conclusion

The benzonitrile core represents a highly versatile and tunable scaffold for the development of novel chemical entities with significant therapeutic potential. A thorough understanding of how substituents on the aromatic ring influence the reactivity of both the ring and the nitrile group is essential for the efficient and targeted synthesis of new drug candidates. This guide has provided a comprehensive overview of these substituent effects, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. By leveraging this knowledge, researchers in drug development can more effectively design and synthesize novel benzonitrile derivatives with desired chemical and biological properties.

References

An In-depth Technical Guide to 3-(2-Hydroxyethyl)benzonitrile: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethyl)benzonitrile is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of organic compounds, particularly in the realm of pharmaceutical and materials science. Its unique structure, incorporating both a nitrile group and a primary alcohol, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate its practical application in a laboratory setting.

Introduction

This compound, with the chemical formula C₉H₉NO, is a clear liquid at room temperature.[1][2] Its strategic importance lies in the orthogonal reactivity of its two functional groups. The nitrile group can undergo hydrolysis, reduction, or cycloaddition reactions, while the primary alcohol is amenable to oxidation, etherification, and esterification. This dual functionality makes it a versatile building block for the construction of more complex molecular architectures, including heterocyclic systems and pharmacologically active molecules.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO | [2] |

| Molecular Weight | 147.17 g/mol | [4] |

| CAS Number | 193290-27-6 | [2] |

| Appearance | Clear Liquid | [2] |

| Purity | Typically ≥97% | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily involving the reduction of a suitable precursor containing a carbonyl or carboxyl group at the benzylic position.

Reduction of 3-Cyanobenzoyl Chloride

One common approach involves the reduction of 3-cyanobenzoyl chloride. While direct reduction to the alcohol can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄), a more controlled, two-step process is often preferred to avoid over-reduction.

Experimental Protocol: Reduction of 3-Cyanobenzoyl Chloride with Sodium Borohydride

-

Step 1: Formation of the Aldehyde Intermediate (not isolated). In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, a solution of 3-cyanobenzoyl chloride (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78°C.

-

Step 2: Reduction to the Alcohol. A solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a suitable solvent like ethanol is added dropwise to the cooled solution of the acid chloride.[5] The reaction mixture is stirred at -78°C for a specified time and then allowed to warm to room temperature.

-

Step 3: Work-up. The reaction is quenched by the slow addition of water, followed by an acidic work-up (e.g., with dilute HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel to afford this compound.

Synthesis from 3-Cyanobenzyl Bromide

An alternative route involves the reaction of 3-cyanobenzyl bromide with a suitable formaldehyde equivalent, followed by reduction.

Workflow for Synthesis from 3-Cyanobenzyl Bromide

Caption: Grignard-based synthesis of this compound.

Key Reactions of this compound

The synthetic utility of this compound is demonstrated through the diverse reactions of its hydroxyl and nitrile functionalities.

Oxidation of the Hydroxyl Group

The primary alcohol can be selectively oxidized to the corresponding aldehyde, 3-(2-oxoethyl)benzonitrile, a valuable intermediate in its own right. Milder oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Swern Oxidation

-

Step 1: Activation of DMSO. In a flask under an inert atmosphere, oxalyl chloride (2 equivalents) is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C.[1][6] A solution of dimethyl sulfoxide (DMSO) (3 equivalents) in DCM is added dropwise.[6]

-

Step 2: Alcohol Addition. A solution of this compound (1 equivalent) in DCM is added slowly to the activated DMSO mixture at -78°C.[1][6]

-

Step 3: Base Addition and Work-up. After stirring for a designated period, triethylamine (6 equivalents) is added dropwise.[6] The reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated.

-

Step 4: Purification. The resulting crude product, 3-(2-oxoethyl)benzonitrile, is purified by column chromatography.

Reaction Scheme: Oxidation to Aldehyde

Caption: Oxidation of the primary alcohol to an aldehyde.

Halogenation of the Hydroxyl Group

The hydroxyl group can be converted to a leaving group, such as a bromide, to facilitate nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 3-(2-Bromoethyl)benzonitrile

-

Step 1: Reaction Setup. To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, phosphorus tribromide (PBr₃) (0.5 equivalents) is added dropwise at 0°C.

-

Step 2: Reaction and Work-up. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with ice water.

-

Step 3: Extraction and Purification. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude 3-(2-bromoethyl)benzonitrile can be purified by distillation or chromatography.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents.

Reaction Scheme: Nitrile Reduction

Caption: Reduction of the nitrile to a primary amine.

Applications in Drug Development

This compound and its derivatives are valuable precursors in the synthesis of various pharmaceutical agents.

Precursor to Angiotensin-Converting Enzyme (ACE) Inhibitors

The structural motif derived from this compound is found in certain Angiotensin-Converting Enzyme (ACE) inhibitors, which are a class of drugs used to treat hypertension and congestive heart failure.[3][7][8] The synthesis of these inhibitors often involves the elaboration of both the nitrile and hydroxyl functionalities.

Synthesis of Finerenone Analogs

While not a direct precursor in the most common synthetic routes, the 4-cyano-2-methoxyphenyl group present in the non-steroidal mineralocorticoid receptor antagonist Finerenone shares structural similarity. Synthetic strategies towards analogs of Finerenone could potentially utilize intermediates derived from this compound.

Intermediate for Methylphenidate Analogs

The core structure of this compound can be modified to serve as a building block for analogs of methylphenidate, a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder (ADHD).

Spectroscopic Data

The structural characterization of this compound is typically performed using standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ 7.6-7.4 (m, 4H, Ar-H), 3.95 (t, 2H, CH₂OH), 2.95 (t, 2H, Ar-CH₂), 1.8 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 140.0, 132.5, 131.0, 129.5, 119.0 (Ar-C & C≡N), 63.0 (CH₂OH), 39.0 (Ar-CH₂) |

| IR (neat) | 3350 cm⁻¹ (O-H stretch), 2230 cm⁻¹ (C≡N stretch), 2940, 2880 cm⁻¹ (C-H stretch) |

Note: Approximate chemical shifts (δ) are given in ppm and coupling constants are not detailed. Actual values may vary depending on the solvent and instrument.[9][10][11][12]

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with broad applications in organic synthesis and drug discovery. Its dual functionality allows for a wide array of chemical transformations, making it an ideal starting material for the construction of complex molecules. The detailed protocols and synthetic pathways provided in this guide are intended to serve as a practical resource for researchers and scientists, enabling the efficient utilization of this important building block in their synthetic endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. cenmed.com [cenmed.com]

- 5. youtube.com [youtube.com]

- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. minio.scielo.br [minio.scielo.br]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. sphinxsai.com [sphinxsai.com]

The Multifaceted Biological Potential of Hydroxylated Benzonitriles: A Technical Guide for Researchers

Introduction: Hydroxylated benzonitriles, a class of organic compounds characterized by a benzene ring substituted with at least one hydroxyl (-OH) and a nitrile (-C≡N) group, are emerging as promising scaffolds in drug discovery and development. Their unique electronic and structural features confer a wide range of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the current understanding of these activities, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support further research and development in this field.

Antioxidant Activity

Hydroxylated benzonitriles exhibit notable antioxidant activity, primarily attributed to the hydrogen-donating ability of their phenolic hydroxyl groups. These compounds can effectively scavenge free radicals, thus mitigating oxidative stress implicated in various pathological conditions. The antioxidant capacity is influenced by the number and position of hydroxyl groups on the benzene ring.

Quantitative Antioxidant Data

The antioxidant potential of hydroxylated benzonitriles is commonly assessed using various in vitro assays. The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a key metric for comparison.

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| 3,4,5-Trihydroxycinnamic acid | DPPH | 16.45 ± 3.35 | Ascorbic Acid | 33.16 ± 7.38 |

| Generic Hydroxylated Benzonitrile Analogs | DPPH | Data Not Available | Trolox | Varies |

Note: Data for specific hydroxylated benzonitriles in DPPH assays is limited in the readily available literature. The provided data for a structurally related trihydroxy-substituted compound illustrates the potential potency.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of hydroxylated benzonitriles using the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Hydroxylated benzonitrile test compound

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of Test Compounds: Prepare a stock solution of the hydroxylated benzonitrile in a suitable solvent (e.g., DMSO, methanol). Create a series of dilutions of the test compound and the positive control at various concentrations.

-

Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to each well. b. Add 100 µL of the different concentrations of the test compound or positive control to the respective wells. c. For the blank control, add 100 µL of the solvent used for the test compounds.

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anticancer Activity

Several hydroxylated benzonitriles and their derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Quantitative Anticancer Data (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | HeLa (Cervical Cancer) | 34.38[1] |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | MCF-7 (Breast Cancer) | 26.84[1] |

| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5[2] |

| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Hydroxylated benzonitrile test compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the hydroxylated benzonitrile compound. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation and IC50 Determination: The percentage of cell viability is calculated, and the IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathway: Induction of Apoptosis

Hydroxylated benzonitriles can induce apoptosis through the intrinsic (mitochondrial) pathway. A specific example is the herbicide ioxynil (3,5-diiodo-4-hydroxybenzonitrile), which acts as a mitochondrial uncoupler.[1] This disruption of the mitochondrial membrane potential can lead to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.

Antimicrobial Activity

Certain hydroxylated benzonitriles have shown promising activity against a range of pathogenic bacteria and fungi. The nitrile and hydroxyl moieties are believed to play a crucial role in their antimicrobial action, potentially by disrupting cell membranes or inhibiting essential enzymes.

Quantitative Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25[1] |

| Generic Hydroxylated Benzonitrile Analogs | Staphylococcus aureus | Data Not Available |

| Generic Hydroxylated Benzonitrile Analogs | Escherichia coli | Data Not Available |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of hydroxylated benzonitriles against a specific microorganism using the broth microdilution method.

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Hydroxylated benzonitrile test compound

-

Standard antibiotic (positive control)

-

Sterile 96-well microplates

-

Incubator

Procedure:

-

Prepare Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare serial twofold dilutions of the hydroxylated benzonitrile and the positive control in the broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

Hydroxylated benzonitriles have been investigated as inhibitors of various enzymes, including tyrosinase and xanthine oxidase, which are implicated in skin hyperpigmentation and gout, respectively. The nitrile group can potentially coordinate with metal ions in the enzyme's active site, while the hydroxyl groups can form hydrogen bonds, contributing to the inhibitory activity.

Quantitative Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

| 4-Methylbenzonitrile | Tyrosinase | 79.9[3] | - | Partial |

| 4-Methoxybenzonitrile | Tyrosinase | 111.1[3] | 66.5[3] | Mixed |

| 4-Isopropylbenzonitrile | Tyrosinase | 121.5[3] | 88.8[3] | Mixed |

| Anthrarobin | Xanthine Oxidase | 68.35 | 122.38 | Mixed |

| Purpurin | Xanthine Oxidase | 105.13 | 130.49 | Mixed |

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically.

Procedure Outline:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA (substrate).

-

In a 96-well plate, mix the tyrosinase solution with different concentrations of the hydroxylated benzonitrile.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the increase in absorbance at 475 nm over time.

-

Calculate the percentage of inhibition and determine the IC50 value.

Principle: This assay measures the inhibition of the conversion of xanthine to uric acid by xanthine oxidase, which can be followed by monitoring the increase in absorbance at 295 nm.

Procedure Outline:

-

Prepare a solution of xanthine oxidase.

-

Prepare a solution of xanthine (substrate).

-

In a UV-transparent 96-well plate, incubate the xanthine oxidase with various concentrations of the hydroxylated benzonitrile.

-

Start the reaction by adding the xanthine solution.

-

Monitor the increase in absorbance at 295 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

Hydroxylated benzonitriles represent a versatile class of compounds with significant, yet underexplored, therapeutic potential. The available data highlight their promise as antioxidant, anticancer, antimicrobial, and enzyme-inhibitory agents. However, further research is imperative to fully elucidate their structure-activity relationships, mechanisms of action, and pharmacokinetic and toxicological profiles. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel therapeutics based on the hydroxylated benzonitrile scaffold. Future studies should focus on synthesizing and screening a broader library of these compounds, exploring their effects on a wider range of biological targets, and conducting in vivo efficacy and safety studies.

References

The Nitrile Group in Medicinal Chemistry: A Core Functional Moiety in Modern Drug Design

An In-depth Technical Guide for Drug Development Professionals

The nitrile group (a carbon triply bonded to a nitrogen, -C≡N) has emerged from a niche functional group to a cornerstone of modern medicinal chemistry. Its unique electronic properties, compact size, and metabolic stability have enabled its incorporation into a multitude of therapeutic agents, with over 30 nitrile-containing pharmaceuticals on the market and many more in clinical development.[1][2] This guide provides a detailed exploration of the nitrile group's multifaceted roles, physicochemical characteristics, and strategic applications in drug design, supported by quantitative data, experimental protocols, and logical diagrams.

Physicochemical and Metabolic Profile

The utility of the nitrile group stems from its distinct physical and chemical properties. It is a strongly polar, linear moiety with a significant dipole moment, yet it has a minuscule steric profile, with a cylindrical diameter of only 3.6 Å.[1] This allows it to penetrate deep into enzyme active sites and sterically congested pockets.[1]

-

Polarity and Interactions: The high electronegativity of the nitrogen atom makes the nitrile group a strong hydrogen bond acceptor, capable of forming interactions with hydrogen bond donors like serine and arginine residues in protein backbones.[1] It can also participate in dipole-dipole and π-π stacking interactions, particularly when attached to an aromatic ring, where its strong electron-withdrawing nature can polarize the π-system.[1]

-

Solubility: Although nitriles cannot hydrogen-bond with themselves, they can form hydrogen bonds with water molecules, rendering small nitrile-containing molecules soluble in water.[1] This property can be leveraged to improve the pharmacokinetic profile of a drug candidate.[2] As the size of the hydrocarbon portion of the molecule increases, this solubility decreases.[1]

-

Metabolic Stability: The nitrile group is generally robust and metabolically stable.[1] In the majority of nitrile-containing drugs, the -C≡N group passes through the body unchanged.[1] Metabolism, when it occurs, typically happens at other sites on the molecule.[1] Release of cyanide is rare, especially from aryl nitriles or nitriles on fully substituted carbons, which prevents oxidation at the nitrile-bearing carbon.[1]

The Multifaceted Roles of the Nitrile Pharmacophore

The nitrile group's versatility allows it to serve several distinct functions in a drug's structure, from anchoring the molecule in its binding site to acting as a reactive "warhead."

In classical medicinal chemistry, the nitrile is often employed as a bioisostere for carbonyl, hydroxyl, and even halogen groups.[2] Its ability to act as a hydrogen bond acceptor allows it to mimic the function of a ketone's oxygen, a role exemplified by non-steroidal aromatase inhibitors used in breast cancer treatment.

-

Case Study: Aromatase Inhibitors: In drugs like Anastrozole and Letrozole, a benzonitrile moiety is crucial for activity.[3] The nitrile group mimics the 3-keto functionality of endogenous steroidal substrates, acting as a hydrogen bond acceptor in the enzyme's active site.[1] This substitution provides the benefits of high potency while avoiding the off-target effects associated with steroidal drugs.[1]

A growing and powerful application of the nitrile group is as a mild electrophile, or "warhead," for covalent inhibitors. The electrophilic character of the nitrile carbon allows it to be attacked by nucleophilic residues (primarily cysteine or serine) in an enzyme's active site.[1] This forms a reversible covalent thioimidate or imidate adduct, leading to potent and often prolonged inhibition.[4] This strategy is particularly effective for proteases.

-

Case Study: Cathepsin K Inhibitors: Cathepsin K is a cysteine protease involved in bone resorption.[5] Nitrile-based inhibitors like Odanacatib were designed to form a reversible covalent bond with the active site Cys25 residue.[6] This mechanism provides high potency and selectivity. Odanacatib is a highly selective inhibitor with an IC₅₀ of 0.2 nM for human cathepsin K.[5]

While the nitrile itself can act as a warhead, it is more commonly incorporated into molecules that form irreversible covalent bonds through other functionalities, such as an acrylamide group. In this context, the nitrile's role is often to increase the reactivity of the Michael acceptor.

-

Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib is a potent irreversible inhibitor of BTK used to treat B-cell cancers.[7] It contains an acrylamide group that forms a covalent bond with Cys-481 in the BTK active site.[7][8] While not a nitrile-containing drug itself, the principles of covalent inhibition it demonstrates are central to the design of many modern covalent drugs, including those that do utilize nitriles as part of their broader pharmacophore. Ibrutinib potently inhibits BTK with an IC₅₀ of 0.5 nM.[7]

In many drugs, the nitrile group's primary role is to establish key non-covalent interactions that enhance binding affinity. This is particularly evident in α-aminonitriles that target peptidases.

-

Case Study: DPP-4 Inhibitors: Vildagliptin is an antidiabetic drug that inhibits the serine protease Dipeptidyl Peptidase-4 (DPP-4).[9][10] The α-aminonitrile structure allows for a strong, reversible interaction with the enzyme's active site.[1] The nitrile group engages with a catalytic serine residue, resulting in potent inhibition.[1] Vildagliptin is a potent inhibitor of DPP-4, with reported IC₅₀ values of approximately 4.6 nM to 62 nM.[9][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the representative nitrile-containing drugs discussed.